molecular formula C23H23ClN4O2S2 B2420374 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-87-0

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2420374
CAS No.: 1351649-87-0
M. Wt: 487.03
InChI Key: FOIGIYGTTMNGRT-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with a unique structure that bridges multiple chemical functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves several steps:

  • Synthesis of Benzo[d]oxazole Derivative: : The first step often involves the preparation of the benzo[d]oxazole moiety. This can be achieved through a condensation reaction between ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

  • Thiol Formation: : Introduction of the thiol group can be performed by reacting the benzo[d]oxazole derivative with a thiolating agent such as thiourea, followed by hydrolysis to yield the thiol compound.

  • Piperazine Derivative Synthesis: : The next step is the synthesis of the piperazine derivative, which involves the condensation of 4-(2-phenylthiazol-4-yl)methylpiperazine with an appropriate ketone or aldehyde to introduce the ethanone moiety.

  • Final Coupling Reaction: : The final step involves coupling the benzo[d]oxazol-2-ylthiol with the piperazine derivative under basic conditions to yield the target compound. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimization of reaction conditions to maximize yield and purity, such as:

  • Solvent Selection: : Choosing the appropriate solvent system that dissolves the reactants and facilitates the reaction.

  • Temperature Control: : Maintaining the optimal temperature to ensure complete reaction and minimize side products.

  • Catalysts: : Using catalysts or reagents that can speed up the reaction or improve the selectivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the thiol group, to form sulfoxides or sulfones under appropriate conditions.

  • Reduction: : Reduction reactions could target the carbonyl group, potentially reducing it to the corresponding alcohol.

  • Substitution: : The piperazine ring is susceptible to nucleophilic substitution reactions, where substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Conditions may involve nucleophiles like alkyl halides, under basic conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Introduction of various alkyl or aryl groups on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be a valuable intermediate in the synthesis of more complex molecules. It also serves as a model compound for studying reaction mechanisms and kinetics due to its multiple functional groups.

Biology

The biological applications are extensive, including its role as a potential drug candidate. It may exhibit antibacterial, antifungal, or anti-inflammatory properties, making it an attractive compound for pharmaceutical research.

Medicine

In medicine, its unique structure allows for interactions with various biological targets, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its potential as a central nervous system agent or for treating specific diseases.

Industry

Industrial applications may include its use in the development of advanced materials, such as polymers or coatings, due to its chemical stability and potential reactivity.

Mechanism of Action

The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects largely depends on its interaction with molecular targets:

  • Molecular Targets: : It may interact with enzymes, receptors, or ion channels. For instance, if used as a drug, it might bind to a specific receptor, altering its activity.

  • Pathways Involved: : The compound could influence signaling pathways, potentially altering the expression of genes or the activity of proteins involved in disease processes.

Comparison with Similar Compounds

When comparing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride with other similar compounds, its uniqueness stands out due to its specific structural elements:

  • Similar Compounds: : Some related compounds might include 2-phenylthiazole derivatives, other piperazine-based compounds, or benzo[d]oxazole analogs.

  • Uniqueness: : The combination of benzo[d]oxazole, thiol, and piperazine in one molecule offers a distinct set of chemical and biological properties not found in compounds with only one or two of these functionalities. This multi-functional nature may enhance its reactivity and interaction with various targets, making it a compound of significant interest in multiple research areas.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2.ClH/c28-21(16-31-23-25-19-8-4-5-9-20(19)29-23)27-12-10-26(11-13-27)14-18-15-30-22(24-18)17-6-2-1-3-7-17;/h1-9,15H,10-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGIYGTTMNGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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